molecular formula C20H23N5O3S B2703987 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 905761-12-8

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2703987
CAS No.: 905761-12-8
M. Wt: 413.5
InChI Key: SZPIPXXFCZGITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a triazole-thio-acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 5 and an acetamide moiety linked to a 2-ethoxyphenyl group. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties.

Properties

IUPAC Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-3-28-17-7-5-4-6-16(17)22-19(26)13-29-20-24-23-18(25(20)21)12-14-8-10-15(27-2)11-9-14/h4-11H,3,12-13,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPIPXXFCZGITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the triazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Thioether Formation: The thiol group is introduced by reacting the triazole derivative with a suitable thiolating agent like thiourea.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 2-ethoxyphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Triazole derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Properties : Shows potential in inhibiting cancer cell proliferation and inducing apoptosis.

Antibacterial Activity

Research indicates that triazole derivatives similar to this compound demonstrate effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • A study found that certain triazole-thione hybrids exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like vancomycin and ciprofloxacin, indicating strong antibacterial potential.

Antifungal Activity

The structural features of triazole derivatives contribute to their antifungal efficacy. Compounds have shown effectiveness against pathogens such as Candida albicans and Aspergillus spp..

Anticancer Applications

Recent studies have highlighted the anticancer potential of triazole derivatives:

  • Mechanisms of Action : Mercapto-substituted 1,2,4-triazoles have been shown to induce apoptosis in cancer cells by inhibiting metabolic enzymes crucial for cancer cell survival.

Case Studies

  • Study 1 : A synthesis and evaluation of various triazole derivatives revealed enhanced potency against cancer cell lines compared to conventional chemotherapeutics.
  • Study 2 : Research focusing on mercapto-substituted triazoles demonstrated selective cytotoxicity towards cancer cells, suggesting their utility as candidates for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their chemical structure. Key findings include:

  • Substituents on the Triazole Ring : Electron-donating groups enhance antimicrobial activity; hydroxyl (-OH) groups have been associated with increased potency.
  • Chain Length : The length of alkyl chains attached to the triazole affects activity; longer chains may reduce efficacy.

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AntibacterialEffective against Gram-positive/negative bacteria
AntifungalActive against Candida albicans, Aspergillus spp.
AnticancerInduces apoptosis; inhibits metabolic enzymes

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and the amino group are crucial for binding to active sites, while the methoxybenzyl and ethoxyphenylacetamide moieties enhance its affinity and specificity. This compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with several triazole-thio-acetamide derivatives, differing primarily in substituents on the triazole ring and acetamide side chain. Key comparisons include:

Compound Name Substituents (R1, R2) Melting Point (°C) Key Spectral Data (NMR/MS) Biological Activity Reference
Target Compound R1: 4-methoxybenzyl; R2: 2-ethoxyphenyl N/A Not explicitly reported Inferred from analogs (see below) N/A
2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide R1: phenoxymethyl; R2: benzodioxolyl 148 ¹H NMR: δ 7.3–6.8 (aromatic H); MS: m/z 441.1 Anti-inflammatory potential
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide R1: 4-methoxyphenoxy; R2: benzodioxolyl 127 ¹H NMR: δ 7.2–6.7 (aromatic H); MS: m/z 456.2 Not reported
2-[[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) R1: allyl; R2: 3-methylphenyl 174–176 ¹H NMR: δ 8.6–6.8 (pyridyl H); MS: m/z 394.1 Anti-inflammatory (1.28× diclofenac)
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) R1: ethyl; R2: 4-ethylphenyl N/A ¹H NMR: δ 8.8–6.9 (pyridyl H); MS: m/z 409.2 Orco agonist (insect olfaction)
AM34 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide) R1: 2-hydroxyphenyl; R2: 4-ethoxyphenyl N/A Docking-predicted binding energy: −9.8 kcal/mol Reverse transcriptase inhibition (IC₅₀ < 10 nM)

Notes:

  • The 2-ethoxyphenyl substituent in the acetamide moiety could confer steric and electronic effects distinct from 3-methylphenyl or 4-ethylphenyl groups, influencing receptor binding .

Biological Activity

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential therapeutic applications. Triazole compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the synthesis, biological activity, and potential applications of this specific compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole with appropriate acetamide derivatives. The reaction conditions often include solvents like ethanol and catalysts such as triethylamine to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound exhibited significant antiproliferative effects against various human cancer cell lines, including K-562 (chronic myeloid leukemia), A549 (lung carcinoma), and PC-3 (prostate cancer). The IC50 values for these compounds were reported as follows:

Cell Line IC50 (μM)
K-5627.71
A5497.90
PC-35.96

These values indicate that the compound effectively inhibits cell growth in a dose-dependent manner. Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties . Studies indicate that certain triazole compounds exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways in microorganisms .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely related to their chemical structure. Modifications in functional groups can significantly affect their potency and selectivity:

  • Amino Group : Enhances solubility and bioavailability.
  • Methoxy Substituent : May contribute to increased lipophilicity, facilitating cellular uptake.
  • Thioether Linkage : Often plays a role in enhancing biological activity by improving binding affinity to target proteins.

Case Studies

  • Antiproliferative Evaluation : A series of triazole derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). Compounds similar to this compound demonstrated significant cytotoxicity with promising IC50 values .
  • Mechanistic Insights : Further investigations into the mechanism indicated that these compounds induce apoptosis via mitochondrial pathways, evidenced by increased caspase activity and loss of mitochondrial membrane potential .

Q & A

Basic Question: What are the established synthetic routes for this compound, and what analytical techniques validate its purity and structural integrity?

Methodological Answer:
Synthesis typically involves multi-step pathways, starting with cyclization of triazole precursors followed by nucleophilic substitution at the thioether linkage. For example, analogous triazole derivatives are synthesized via refluxing intermediates (e.g., chloroacetamides) with potassium hydroxide in ethanol, monitored by TLC . Structural validation employs 1H/13C NMR to confirm substituent connectivity (e.g., methoxybenzyl and ethoxyphenyl groups) and mass spectrometry for molecular weight verification. Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Question: How can reaction conditions be optimized to improve yield and selectivity during the thioether linkage formation?

Methodological Answer:
Optimization requires systematic variation of parameters:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like oxidation of the thiol group.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • Stoichiometry : A 1.2:1 molar ratio of triazole-thiol to chloroacetamide prevents excess reagent degradation. Reaction progress is tracked via in-situ FTIR to monitor S–H bond disappearance .

Basic Question: What biological activities have been preliminarily reported for this compound?

Methodological Answer:
Initial studies highlight antimicrobial (Gram-positive bacteria, Candida albicans) and anticancer (in vitro cytotoxicity against HeLa and MCF-7 cell lines) activities. Bioassays follow CLSI guidelines:

  • MIC determination : Broth microdilution at concentrations 1–128 µg/mL.
  • Cytotoxicity : MTT assay with IC50 values calculated using nonlinear regression .

Advanced Question: How can contradictory bioactivity data (e.g., varying IC50 across studies) be resolved?

Methodological Answer:
Discrepancies may arise from assay conditions. Resolve via:

  • Orthogonal assays : Compare MTT, SRB, and clonogenic assays to rule out method-specific artifacts.
  • Standardized protocols : Control cell passage number, serum concentration, and incubation time.
  • Metabolic interference testing : Assess compound reactivity with MTT formazan crystals .

Basic Question: What structural features are critical for its mechanism of action?

Methodological Answer:
Key pharmacophores include:

  • Triazole ring : Hydrogen bonds with enzyme active sites (e.g., fungal CYP51).
  • Methoxybenzyl group : Enhances lipophilicity for membrane penetration.
  • Thioether linkage : Stabilizes binding via hydrophobic interactions. Mutagenesis studies on target enzymes (e.g., C. albicans sterol demethylase) confirm triazole’s role .

Advanced Question: What computational strategies predict binding modes with putative targets like kinase enzymes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3GCS for EGFR kinase).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Free-energy calculations : MM-PBSA quantifies contributions of hydrophobic/electrostatic interactions .

Basic Question: How does this compound compare structurally to FDA-approved triazole antifungals (e.g., fluconazole)?

Methodological Answer:

  • Core similarity : Both contain 1,2,4-triazole.
  • Key differences : The ethoxyphenylacetamide moiety replaces fluconazole’s difluorophenyl group, potentially altering substrate specificity.
  • SAR analysis : Methoxybenzyl substitution may improve affinity for resistant fungal strains .

Advanced Question: What in vitro models best evaluate its potential for blood-brain barrier (BBB) penetration in neurotargeted therapies?

Methodological Answer:

  • PAMPA-BBB assay : Predict passive diffusion (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability).
  • hCMEC/D3 cell monolayers : Measure transendothelial electrical resistance (TEER > 200 Ω·cm²) and P-gp efflux ratios (using verapamil inhibition) .

Basic Question: What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the acetamide group under acidic/basic conditions.
  • Stabilization : Lyophilize and store at –20°C in amber vials.
  • Forced degradation studies : Expose to 0.1 M HCl/NaOH (40°C, 72 hrs) and analyze via HPLC-MS to identify degradants .

Advanced Question: How can proteomics identify off-target effects in mammalian cells?

Methodological Answer:

  • SILAC-based proteomics : Treat cells with heavy isotope-labeled amino acids, then quantify protein abundance changes via LC-MS/MS.
  • Pathway enrichment : Use DAVID or STRING databases to map dysregulated pathways (e.g., apoptosis, oxidative stress) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.